[Methyl-(3-nitro-benzyl)-amino]-acetic acid
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Overview
Description
[Methyl-(3-nitro-benzyl)-amino]-acetic acid is an organic compound that features a benzyl group substituted with a nitro group and an amino group attached to an acetic acid moiety
Scientific Research Applications
[Methyl-(3-nitro-benzyl)-amino]-acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, the nitro group in the compound could potentially undergo reduction reactions . Furthermore, the compound might undergo oxidation reactions, similar to other organic molecules when treated with strong oxidizing agents .
Biochemical Pathways
Indole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities . For instance, they can affect the pathways involved in the production of plant hormones . They may also impact the pathways related to the treatment of various disorders in the human body .
Result of Action
For instance, certain indole derivatives have shown inhibitory activity against influenza A .
Action Environment
The action, efficacy, and stability of [Methyl-(3-nitro-benzyl)-amino]-acetic acid can be influenced by various environmental factors. These could include temperature, pH, and the presence of other substances that could react with the compound. For instance, the compound’s reactivity could be influenced by the presence of strong oxidizing agents .
Safety and Hazards
Future Directions
The future directions for “[Methyl-(3-nitro-benzyl)-amino]-acetic acid” could involve its use in various chemical reactions, potentially as a building block for the synthesis of more complex molecules . Its properties and reactivity could make it useful in a range of applications, from pharmaceuticals to materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl-(3-nitro-benzyl)-amino]-acetic acid typically involves multiple steps. One common route starts with the nitration of a benzyl compound to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group. The final step involves the attachment of the amino group to an acetic acid moiety through an amide bond formation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction reactions, followed by purification steps to isolate the desired product. These methods are optimized for yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
[Methyl-(3-nitro-benzyl)-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as hydrogen gas with a palladium catalyst for reduction reactions.
Substitution reagents: Such as halogens for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino group, while oxidation can produce various oxidized forms of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Benzylamine derivatives: Compounds with a benzyl group and an amino group.
Nitrobenzyl derivatives: Compounds with a benzyl group and a nitro group.
Uniqueness
[Methyl-(3-nitro-benzyl)-amino]-acetic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-[methyl-[(3-nitrophenyl)methyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-11(7-10(13)14)6-8-3-2-4-9(5-8)12(15)16/h2-5H,6-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQDVFBBFUAJMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)[N+](=O)[O-])CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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